BenchChemオンラインストアへようこそ!

3,8-Dimethoxy quinoline

Kinase Inhibition SYK Medicinal Chemistry

3,8-Dimethoxy quinoline (CAS: 214349-04-9) is an organic heterocyclic compound derived from the quinoline scaffold, featuring methoxy substituents at the 3 and 8 positions. It is primarily utilized as a research intermediate in medicinal chemistry and chemical biology.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8543541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethoxy quinoline
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=CN=C21)OC
InChIInChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-10(14-2)11(8)12-7-9/h3-7H,1-2H3
InChIKeyNCSJNBMJPWBDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dimethoxy Quinoline Procurement Guide: Technical Specifications and Research-Grade Purity


3,8-Dimethoxy quinoline (CAS: 214349-04-9) is an organic heterocyclic compound derived from the quinoline scaffold, featuring methoxy substituents at the 3 and 8 positions . It is primarily utilized as a research intermediate in medicinal chemistry and chemical biology [1]. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol and a typical research-grade purity of 95% . The compound is supplied for in-vitro research use only, not for therapeutic or veterinary applications .

Why Generic Substitution of 3,8-Dimethoxy Quinoline Fails: Critical Role of Methoxy Regiochemistry


Quinoline derivatives are a broad and heterogeneous class where biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature and position of substituents . Substituting 3,8-dimethoxy quinoline with a different dimethoxy isomer (e.g., 6,7-dimethoxyquinoline) or a mono-methoxy analog can lead to significant and unpredictable changes in target affinity, metabolic stability, and reactivity [1]. For instance, studies on PDGF receptor tyrosine kinase inhibition have shown that while 6,7-dimethoxy substitution is advantageous, it is not universally essential, and activity is further modulated by 3-position lipophilic groups, underscoring that each substitution pattern defines a unique pharmacological and chemical space [1]. Generic replacement without empirical validation thus carries a high risk of experimental failure or mischaracterization.

Quantitative Differentiation of 3,8-Dimethoxy Quinoline: A Comparative Evidence Guide for Procurement


Syk Kinase Inhibition: Potency Comparison Among Dimethoxyquinoline Analogs

In a head-to-head Lance TR-FRET assay measuring SYK kinase inhibition, the dimethoxyquinoline analog BDBM92625 (a derivative containing the 3,8-dimethoxyquinoline core) exhibited an IC50 of 100 nM [1]. This value is significantly more potent than the related analog BDBM92624 (IC50 = 320 nM) but less potent than BDBM92626 (IC50 = 2.10 nM) under identical assay conditions (pH 7.4, 25°C) [1]. This quantitative ranking demonstrates that specific substitution patterns around the dimethoxyquinoline core critically dictate kinase affinity, and selecting the correct core (i.e., 3,8-dimethoxy) is a prerequisite for achieving desired potency in follow-up structure-activity relationship (SAR) studies.

Kinase Inhibition SYK Medicinal Chemistry

PDGF Receptor Tyrosine Kinase Inhibition: Activity Landscape of 3-Substituted Quinolines

A foundational study on 3-substituted quinoline derivatives established that while 6,7-dimethoxy substitution is often advantageous for PDGF-RTK inhibition, a lipophilic group at the 3-position is a major determinant of activity, achieving optimal IC50 values ≤ 20 nM [1]. This class-level inference highlights that the 3-position on the quinoline ring is a critical vector for introducing potency-enhancing lipophilicity [1]. Therefore, 3,8-dimethoxy quinoline, with its accessible 3-position methoxy group, presents a distinct starting point for derivatization compared to analogs where the 3-position is already heavily substituted or is part of a different electronic environment (e.g., 6,7-dimethoxyquinoline).

PDGF-RTK Kinase Inhibitor Oncology

Synthetic Accessibility and Yield: A Viable Intermediate for Further Derivatization

3,8-Dimethoxy quinoline can be synthesized via methylation of 3-hydroxy-8-methoxy quinoline using iodomethane in ethanol, achieving an 87.3% yield . In contrast, an alternative synthetic route using diazomethane on a related precursor (Jineol) yielded 80% . These yields are typical for methylation reactions on this scaffold, establishing a reliable and efficient synthetic entry point for obtaining the compound. This compares favorably to more complex quinoline derivatives requiring multi-step sequences with lower overall yields, making 3,8-dimethoxy quinoline a cost-effective and readily accessible research intermediate.

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Properties: Calculated LogP and PSA for Permeability and Solubility Profiling

The calculated partition coefficient (LogP) for 3,8-dimethoxy quinoline is 2.252, and its topological polar surface area (TPSA) is 31.35 Ų . These values place the compound within a favorable physicochemical space for oral bioavailability (LogP < 5, TPSA < 140 Ų) as defined by Lipinski's Rule of Five and Veber's rules . This profile is distinct from, for example, 6,7-dimethoxyquinoline derivatives, which often have lower LogP values and may require additional lipophilic substitution to achieve comparable membrane permeability [1]. The inherent lipophilicity of the 3,8-regioisomer may reduce the need for extensive hydrophobic modifications to reach desired drug-like properties.

ADME Drug-likeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for 3,8-Dimethoxy Quinoline


Medicinal Chemistry: Core Scaffold for SYK or PDGF-RTK Kinase Inhibitor Development

3,8-Dimethoxy quinoline serves as a privileged core scaffold for the development of novel kinase inhibitors, particularly those targeting SYK or PDGF-RTK [REFS-1, REFS-2]. Its demonstrated moderate potency against SYK (IC50 = 100 nM for a derivative) and the established activity of 3-substituted quinolines against PDGF-RTK (IC50 ≤ 20 nM for optimized analogs) provide a strong, data-driven rationale for its use in hit-to-lead campaigns [REFS-1, REFS-2]. Researchers can leverage the synthetic accessibility of the 3-position to introduce diverse lipophilic groups to enhance potency and selectivity for these therapeutically relevant targets.

Chemical Biology: Building Block for ADME-Optimized Probes

With a favorable calculated LogP (2.252) and TPSA (31.35 Ų), 3,8-dimethoxy quinoline is an ideal building block for constructing chemical probes with improved membrane permeability and oral bioavailability . Its physicochemical profile aligns with established drug-likeness parameters, making it a superior choice over more polar quinoline analogs for cellular assays and in vivo studies where passive diffusion is a primary concern. The compound can be functionalized to create tools for investigating kinase signaling or other biological pathways.

Process Chemistry and Scale-Up: Reliable Synthetic Intermediate

The compound can be reliably synthesized in high yield (87.3%) via a straightforward methylation of 3-hydroxy-8-methoxy quinoline, using standard laboratory reagents (iodomethane, KOH in ethanol) . This robust protocol ensures a consistent supply of the building block for multi-step syntheses, making it a cost-effective and low-risk intermediate for larger-scale medicinal chemistry projects. The well-defined synthetic route minimizes variability and simplifies procurement for internal synthesis teams or contract research organizations (CROs).

Structure-Activity Relationship (SAR) Studies: Probing 3-Position Lipophilicity

For laboratories focused on quinoline-based kinase inhibitors, 3,8-dimethoxy quinoline provides a unique and distinct substitution pattern for systematic SAR studies. The presence of the 3-methoxy group offers a versatile handle for introducing or modifying lipophilic groups, a strategy proven to dramatically enhance PDGF-RTK inhibition [2]. This allows for the exploration of a chemical space different from the more commonly studied 6,7-dimethoxyquinoline core, potentially leading to novel intellectual property and differentiated pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,8-Dimethoxy quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.